molecular formula C25H20Cl2N2O B11661621 N-(3,5-dichlorophenyl)-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide

N-(3,5-dichlorophenyl)-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide

Cat. No.: B11661621
M. Wt: 435.3 g/mol
InChI Key: KIUXQDGWGFTJCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dichlorophenyl)-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This might include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorophenyl)-2-phenylquinoline-4-carboxamide
  • N-(3,5-dichlorophenyl)-2-[4-(methyl)phenyl]quinoline-4-carboxamide
  • N-(3,5-dichlorophenyl)-2-[4-(ethyl)phenyl]quinoline-4-carboxamide

Uniqueness

N-(3,5-dichlorophenyl)-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide is unique due to the presence of the 4-(propan-2-yl)phenyl group, which can influence its biological activity and physicochemical properties. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.

Properties

Molecular Formula

C25H20Cl2N2O

Molecular Weight

435.3 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-(4-propan-2-ylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C25H20Cl2N2O/c1-15(2)16-7-9-17(10-8-16)24-14-22(21-5-3-4-6-23(21)29-24)25(30)28-20-12-18(26)11-19(27)13-20/h3-15H,1-2H3,(H,28,30)

InChI Key

KIUXQDGWGFTJCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.